

Introduction: The Strategic Importance of 2-Azaspido[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Azaspido[4.5]decane hydrochloride

Cat. No.: B1521097

[Get Quote](#)

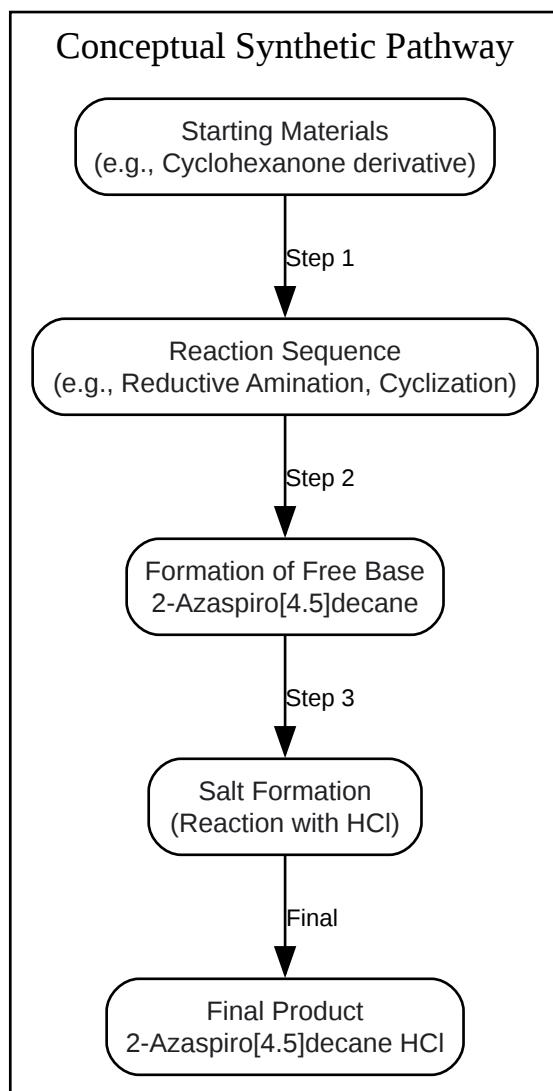
2-Azaspido[4.5]decane hydrochloride stands as a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the synthesis of novel chemical entities, moving beyond the flat, two-dimensional landscapes of many traditional aromatic compounds. As a key building block and drug intermediate, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in synthesis, formulation, and quality control.

[1]

This guide provides a senior application scientist's perspective on **2-Azaspido[4.5]decane hydrochloride**, focusing not just on known data but on the robust experimental methodologies required to validate its properties. For a research professional, the ability to independently verify the characteristics of a starting material is a cornerstone of experimental integrity and reproducibility. This document is structured to empower you with both the foundational knowledge and the practical, field-proven protocols to confidently handle and utilize this compound.

Core Compound Identity and Handling

Precise identification and proper handling are the first steps in any successful research endeavor. The fundamental details of **2-Azaspido[4.5]decane hydrochloride** are summarized below.


Property	Value	Source(s)
Chemical Name	2-Azaspido[4.5]decane hydrochloride	[2][3]
CAS Number	36392-74-2	[2][3]
Molecular Formula	C ₉ H ₁₈ ClN	[3][4]
Molecular Weight	175.70 g/mol	[4]
Purity	Typically ≥97%	[4]
Appearance	Solid (Further characterization recommended)	
Storage	Store in a freezer at -20°C for long-term stability. Keep in a tightly sealed container under an inert atmosphere.	[3]

Note on Storage: While some suppliers may indicate room temperature storage, long-term storage at -20°C is recommended to minimize potential degradation and ensure the compound's integrity over time, particularly given its use as a reference standard.[3]

Synthesis and Structural Verification

While **2-Azaspido[4.5]decane hydrochloride** is commercially available, understanding its synthesis is crucial for troubleshooting impurities and for potential in-house production. The process typically involves the synthesis of the free base, 2-Azaspido[4.5]decane (CAS 176-66-9), followed by salt formation.[5]

A plausible synthetic approach, based on established organic chemistry principles for similar structures, would involve a multi-step process that could be conceptually outlined as follows.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis workflow.

Upon synthesis or procurement, structural integrity must be verified. This is achieved through a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the carbon-hydrogen framework.
 - Expected ^1H NMR Signals: The spectrum should show a complex set of signals in the aliphatic region (typically 1.0-3.5 ppm). Protons on carbons adjacent to the nitrogen atom

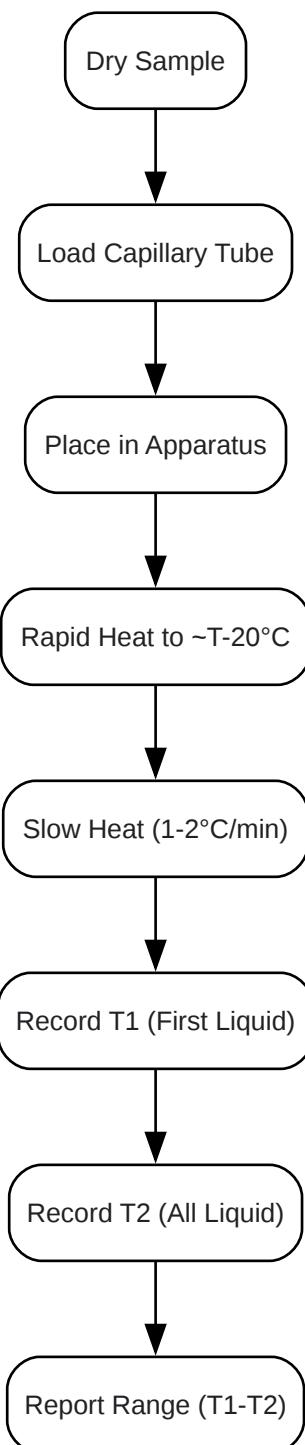
will be deshielded and appear further downfield. The N-H proton of the hydrochloride salt may appear as a broad singlet.

- Expected ^{13}C NMR Signals: The spectrum should display distinct signals for each unique carbon atom in the spirocyclic system. The spiro carbon (the quaternary carbon shared by both rings) will have a characteristic chemical shift.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For **2-Azaspiro[4.5]decane hydrochloride**, a key feature would be the N-H stretching vibration of the secondary ammonium salt, typically appearing as a broad band in the $2400\text{-}2800\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this molecule, analysis would typically be performed on the free base, which would show a molecular ion peak corresponding to the mass of $\text{C}_9\text{H}_{17}\text{N}$ (139.24 g/mol).

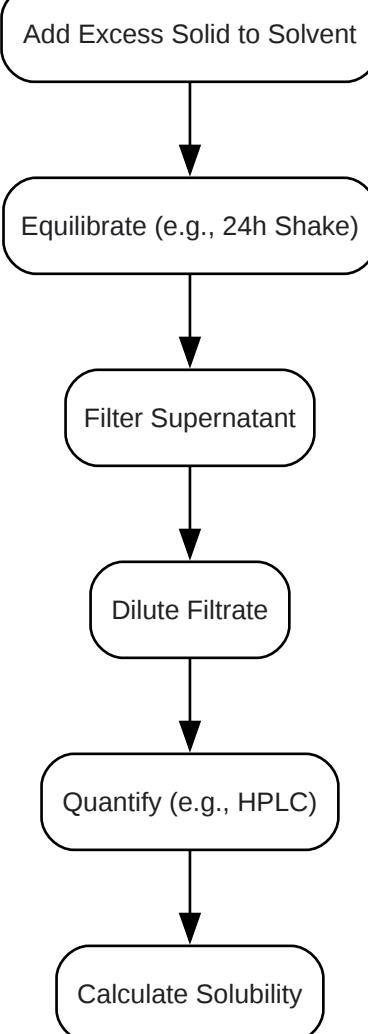
Core Physicochemical Properties: A Framework for Experimental Determination

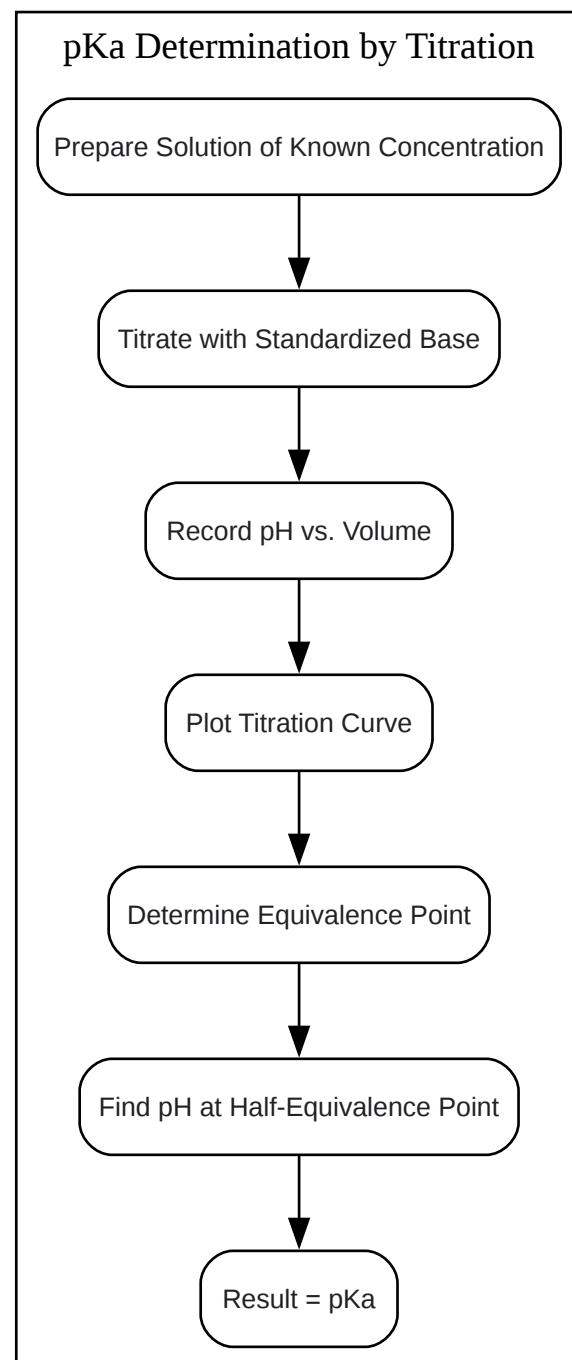
Specific quantitative data for melting point, solubility, and pKa of **2-Azaspiro[4.5]decane hydrochloride** are not consistently available in public literature. This highlights the critical need for robust, in-house experimental determination. A Senior Application Scientist does not rely solely on supplied data but validates it. The following sections provide the rationale and detailed protocols for these essential measurements.

Melting Point Determination


Scientific Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.^[6] A pure compound will have a sharp, well-defined melting range (typically $< 2^\circ\text{C}$), whereas impurities will cause a depression and broadening of the melting range. This makes it a primary, rapid, and cost-effective quality control check.

Experimental Protocol:


- Sample Preparation:


- Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its expected melting point for several hours.
- Place a small amount of the dried compound on a clean, dry watch glass.
- Finely crush the solid into a powder using a spatula.
- Capillary Loading:
 - Tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) enters the tube.
 - Compact the sample at the bottom (sealed end) of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[\[7\]](#)
- Measurement:
 - Place the loaded capillary tube into a calibrated melting point apparatus.
 - Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the last crystal melts (T2).
 - The melting range is reported as T1-T2.
- Validation:
 - Perform the measurement in triplicate to ensure reproducibility.
 - If identifying an unknown, a mixed melting point test can be performed. Mixing the sample with a known standard should result in no depression of the melting point if they are the same compound.[\[6\]](#)

Melting Point Determination Workflow

Aqueous Solubility Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemhaven.org [chemhaven.org]
- 2. 36392-74-2|2-azaspiro[4.5]decane hydrochloride|2-azaspiro[4.5]decane hydrochloride|-范德生物科技公司 [bio-fount.com]
- 3. 36392-74-2|2-Azaspiro[4.5]decane hydrochloride|BLD Pharm [bldpharm.com]
- 4. 36392-74-2 | 2-aza-Spiro[4.5]decane hydrochloride - Capot Chemical [capotchem.com]
- 5. Page loading... [guidechem.com]
- 6. athabascau.ca [athabascau.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Azaspiro[4.5]decane Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521097#physicochemical-properties-of-2-azaspiro-4-5-decane-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com